molecular formula C8H8ClFO2S B1404129 2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene CAS No. 1062559-01-6

2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene

Cat. No. B1404129
M. Wt: 222.66 g/mol
InChI Key: HIFDKQFTMWBLBZ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its relevance or uses in industry or research.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.


Scientific Research Applications

Compound Synthesis and Characterization

  • 2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene was used as a precursor in the synthesis of various sulfonamide diuretics. These compounds, specifically 6- and 5-sulfamoyl-2, 3-dihydro-1, 4-benzodioxins, were synthesized starting from 4-chloro(or 3, 4-dichloro)-1, 2-dihydroxybenzene and evaluated for diuretic and antihypertensive activities in rats (Itazaki et al., 1988).

Biological Studies and Mechanism Elucidation

  • The compound was part of a study on the distribution of contact sensitizers in guinea pigs, investigating the tissue distribution after topical application or injection in the skin. The study provided insights into the elimination dynamics of the compound compared to other substances like radio-iodinated bovine serum albumin, revealing the retention behavior and distribution pattern across various tissues (Geczy & Baumgarten, 1972).

Antitumor Activity and Alkylating Agents

  • N'-(2-chloroethyl)-N-[2-(methylsulfinyl)ethyl]- and N'-(2-chloroethyl)-N-[2-(methylsulfonyl)ethyl]-N- or N'-nitrosoureas, which are plasma metabolites of CNCC, a promising antineoplastic (2-chloroethyl)nitrosourea, were synthesized using 2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene. These compounds exhibited significant antitumor activity in preliminary evaluations against L1210 leukemia implanted in mice (Madelmont et al., 1985).

Contact Sensitizer and Immunological Studies

  • 2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene is involved in studies related to contact hypersensitivity. The genetic control of contact hypersensitivity in mice to this compound, also known as 2,4-dinitro-1-fluorobenzene (DNFB), was shown to be controlled by the I‐A subregion and non‐H‐2 regions, emphasizing the role of major histocompatibility complex-linked immune response genes in contact hypersensitivity (Okuda et al., 1980).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult scientific literature or databases. If you have a different compound or a more specific question about this one, feel free to ask!


properties

IUPAC Name

2-chloro-1-ethylsulfonyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c1-2-13(11,12)8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFDKQFTMWBLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738663
Record name 2-Chloro-1-(ethanesulfonyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(ethylsulfonyl)-4-fluorobenzene

CAS RN

1062559-01-6
Record name 2-Chloro-1-(ethanesulfonyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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